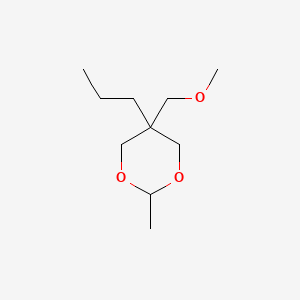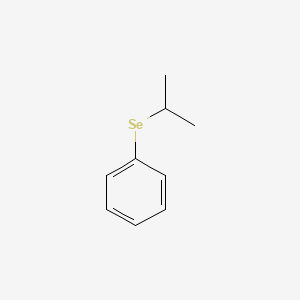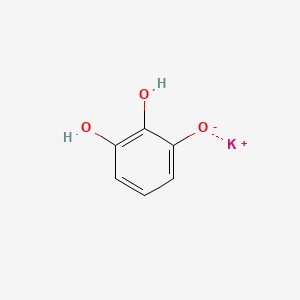![molecular formula C10H17Cl B14711367 1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane CAS No. 10498-92-7](/img/structure/B14711367.png)
1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloropropan-2-yl)bicyclo[221]heptane is a compound that belongs to the bicyclo[221]heptane family This family of compounds is characterized by a bicyclic structure that includes a seven-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the use of a Diels-Alder reaction followed by a series of rearrangements. For example, a sequential Diels-Alder reaction/rearrangement sequence can be used to synthesize functionalized bicyclo[2.2.1]heptane derivatives . This method involves the use of a chiral Lewis acid to catalyze the reaction, resulting in high enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of photochemistry and organocatalysis has also been explored for the efficient production of bicyclo[2.2.1]heptane derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of bicyclo[2.2.1]heptane, such as ketones, alcohols, and halogenated compounds .
Wissenschaftliche Forschungsanwendungen
1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For example, as a CXCR2 antagonist, the compound binds to the CXCR2 receptor, blocking its activation by chemokines such as interleukin-8 (IL-8). This inhibition can prevent the migration and invasion of cancer cells, thereby reducing metastasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane include:
Bicyclo[2.2.1]heptane: The parent compound without the chloropropyl group.
2-Chlorobicyclo[2.2.1]heptane: A closely related compound with a chlorine atom at a different position.
Bicyclo[2.2.1]heptane-1-carboxylates: Derivatives with carboxylate functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to act as a selective CXCR2 antagonist sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
10498-92-7 |
|---|---|
Molekularformel |
C10H17Cl |
Molekulargewicht |
172.69 g/mol |
IUPAC-Name |
1-(2-chloropropan-2-yl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H17Cl/c1-9(2,11)10-5-3-8(7-10)4-6-10/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
RUCBURJHEWRPIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C12CCC(C1)CC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


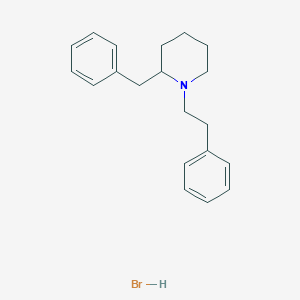
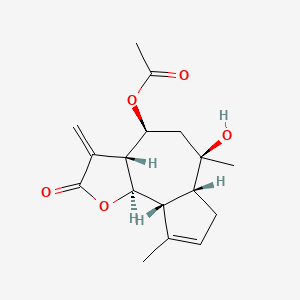
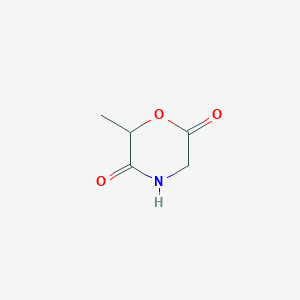
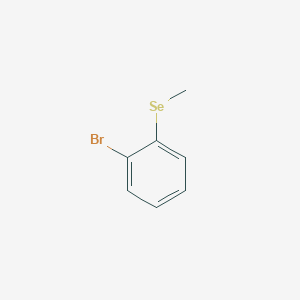
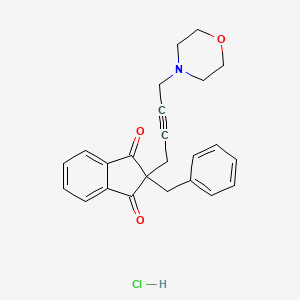
![(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate](/img/structure/B14711331.png)
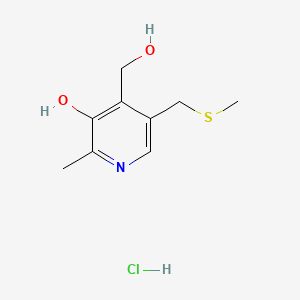
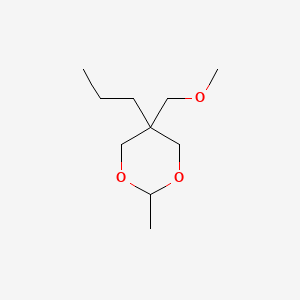
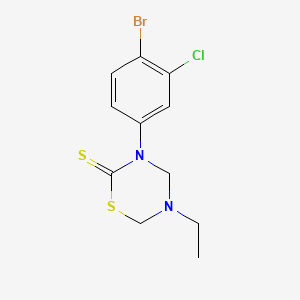
![Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium](/img/structure/B14711356.png)

